Cdk2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

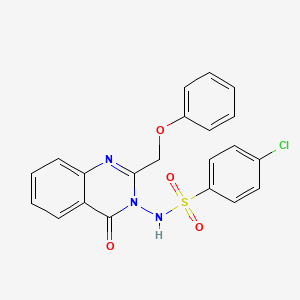

Structure

3D Structure

Properties

Molecular Formula |

C21H16ClN3O4S |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2 |

InChI Key |

BLIIAZQONXFAMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cdk2-IN-9: A Technical Guide on the Mechanism of Action of a Representative CDK2 Inhibitor

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "Cdk2-IN-9." Therefore, this guide will focus on the well-characterized and selective CDK2 inhibitor, PF-07104091 , as a representative example to detail the mechanism of action, relevant experimental protocols, and signaling pathways pertinent to this class of molecules. The data and methodologies presented are based on published studies of PF-07104091 and other relevant CDK2 inhibitors.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[1] CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate a variety of substrates, including the retinoblastoma protein (Rb), to promote cell cycle progression.[2][3] Inhibitors of CDK2 aim to block this activity, thereby inducing cell cycle arrest and preventing tumor cell proliferation.

Biochemical and Cellular Activity of PF-07104091

PF-07104091 is a potent and selective inhibitor of CDK2. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The inhibitory potency of PF-07104091 and other representative CDK2 inhibitors against various cyclin-dependent kinases is summarized in the tables below. This data highlights the selectivity profile of these compounds.

| Compound | Target | Biochemical IC50 (nmol/L) | Cellular IC50 (nmol/L) | Assay Type |

| PF-07104091 | CDK2/cyclin E1 | 2.4 | 32 | Biochemical Assay / NanoBRET |

| INX-315 | CDK2/cyclin E1 | 2.3 | - | Biochemical Assay / NanoBRET |

| AT7519 | CDK2 | 47 | - | In vitro kinase assay |

| CYC065 | CDK2 | 4.5 | - | Biochemical Assay |

Table 1: Inhibitory concentration (IC50) values for selected CDK2 inhibitors against CDK2.[2][4][5]

| Compound | CDK1/cyclin B1 | CDK4/cyclin D1 | CDK6/cyclin D1 | CDK9/cyclin T1 |

| PF-07104091 | >1000 | >1000 | >1000 | >1000 |

| INX-315 | 374 | - | - | 2950 |

| AT7519 | 210 | 100 | >10,000 | 13 |

| CYC065 | - | - | - | 26.2 |

Table 2: Selectivity profile of CDK2 inhibitors against other CDKs (IC50 in nmol/L).[2][4][5]

Mechanism of Action

The primary mechanism of action for ATP-competitive CDK2 inhibitors like PF-07104091 is the blockade of the enzyme's kinase activity. This leads to a cascade of cellular events culminating in cell cycle arrest.

Molecular Interactions

Structural studies of CDK2 in complex with inhibitors reveal that these molecules typically bind to the ATP-binding pocket of the kinase.[6] This binding prevents the phosphorylation of CDK2 substrates, thereby halting the cell cycle. Key interactions often involve hydrogen bonds with the hinge region of the kinase domain and hydrophobic interactions within the pocket.[7]

Cellular Consequences

Inhibition of CDK2 activity leads to a failure to phosphorylate key substrates required for cell cycle progression. This results in:

-

G1/S Phase Arrest: By preventing the phosphorylation of Rb, the E2F transcription factors remain sequestered, and the transcription of genes necessary for S-phase entry is inhibited.[2]

-

Induction of Apoptosis: In many cancer cell lines, prolonged cell cycle arrest triggers programmed cell death.[8]

-

Anaphase Catastrophe: In aneuploid cancer cells, inhibition of CDK2 can lead to anaphase catastrophe, a form of mitotic cell death.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for characterizing a CDK2 inhibitor.

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

References

- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural studies with inhibitors of the cell cycle regulatory kinase cyclin-dependent protein kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK9 | Cancer Genetics Web [cancer-genetics.org]

- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Target Profile of CCT068127: A Potent Dual Inhibitor of CDK2 and CDK9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CCT068127 is a potent small-molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Developed as a more potent and metabolically stable analog of seliciclib (R-roscovitine), CCT068127 demonstrates significant potential in cancer therapy through its dual mechanism of action, impacting both cell cycle progression and transcriptional regulation. This technical guide provides a comprehensive overview of the target profile of CCT068127, including its kinase selectivity, mechanism of action, and cellular effects, supplemented with detailed experimental protocols and visual representations of the relevant biological pathways.

Data Presentation

Kinase Selectivity Profile

CCT068127 exhibits potent inhibitory activity against CDK2 and CDK9, with enhanced selectivity over other cyclin-dependent kinases compared to its parent compound, seliciclib.[1] The half-maximal inhibitory concentrations (IC50) for CCT068127 against a panel of human recombinant enzymes are summarized below.

| Kinase Target | IC50 (µM) | Fold-Increase in Potency vs. Seliciclib |

| CDK2/cyclin E | 0.05 | 22 |

| CDK9/cyclin T | 0.04 | 11 |

| CDK1/cyclin B | 1.12 | 15 |

| CDK5/p35 | 0.06 | 15 |

| CDK4/cyclin D1 | >10 | - |

| CDK7/cyclin H | >10 | - |

| Data compiled from in vitro kinase inhibition assays.[1] |

Cellular Activity

The inhibitory effect of CCT068127 on CDK2 and CDK9 in cellular contexts leads to potent anti-proliferative activity in various human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| HT29 | Colon Cancer | 0.85 |

| RKO | Colon Cancer | 0.65 |

| COLO205 | Colon Cancer | 0.75 |

| GI50 represents the concentration required to inhibit cell growth by 50% as determined by the sulforhodamine B (SRB) assay.[1] |

Mechanism of Action

CCT068127 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, which play critical roles in cell cycle regulation and transcriptional control, respectively.

Inhibition of CDK2: As a key regulator of the G1/S and S phases of the cell cycle, CDK2, in complex with cyclin E and cyclin A, phosphorylates the Retinoblastoma (Rb) protein.[2] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry.[1][2] CCT068127 competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of Rb.[1] This leads to cell cycle arrest, primarily observed as an increase in the proportion of cells in the G2/M phase and a reduction in cells with 2n DNA content.[1]

Inhibition of CDK9: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive transcriptional elongation.[3] P-TEFb, which includes CDK9 and its regulatory partner cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3] This phosphorylation is crucial for the expression of many short-lived anti-apoptotic proteins, such as Mcl-1.[1] By inhibiting CDK9, CCT068127 reduces the phosphorylation of RNAPII, leading to a decrease in the transcription of pro-survival genes and subsequently inducing apoptosis.[4]

X-ray crystallography studies of CCT068127 in complex with CDK2 reveal that it binds to the ATP binding pocket. The increased potency of CCT068127 over seliciclib is attributed to an additional hydrogen bond formed between the hydroxyl moiety of its C2 side chain and the Asp145 residue of the DFG motif in CDK2.[1]

Signaling Pathways and Experimental Workflows

CCT068127 Mechanism of Action

Caption: Dual inhibition of CDK2 and CDK9 by CCT068127.

Experimental Workflow for Cellular Analysis

Caption: Workflow for evaluating the cellular effects of CCT068127.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of CCT068127 against purified kinase enzymes.

Methodology:

-

Human recombinant kinases (e.g., CDK2/cyclin E, CDK9/cyclin T) are used.

-

Kinase reactions are performed in a buffer containing ATP and a suitable substrate (e.g., histone H1 for CDK2, a peptide substrate for CDK9).

-

CCT068127 is serially diluted and added to the reaction mixtures.

-

The reactions are incubated at 30°C for a specified time.

-

The amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]

Western Blotting for Phosphoprotein Analysis

Objective: To assess the effect of CCT068127 on the phosphorylation of CDK2 and CDK9 substrates in cells.[1]

Methodology:

-

Cell Lysis: Cancer cells (e.g., HT29) are treated with various concentrations of CCT068127 for a designated time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Rb (a CDK2 substrate) and RNAPII (a CDK9 substrate), as well as antibodies for the total proteins as loading controls.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[6]

Cell Proliferation (SRB) Assay

Objective: To determine the anti-proliferative effect of CCT068127 on cancer cell lines.[1]

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of CCT068127 for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

-

Solubilization and Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CCT068127 on cell cycle distribution.[1]

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with CCT068127 for various time points. Both adherent and floating cells are collected.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[7]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).

Conclusion

CCT068127 is a potent dual inhibitor of CDK2 and CDK9 with a well-defined mechanism of action that involves the disruption of both cell cycle progression and transcriptional regulation. Its enhanced potency and selectivity make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of CCT068127 and other CDK inhibitors.

References

- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

In-Depth Technical Guide to the CDK2/9 Inhibitor CCT068127: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective Cyclin-Dependent Kinase (CDK) 2 and 9 inhibitor, CCT068127. Optimized from the purine scaffold of seliciclib, CCT068127 demonstrates significantly improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability. This document details the chemical structure, a representative synthesis protocol, extensive quantitative biological activity data, and detailed experimental methodologies for key cellular assays. Furthermore, it elucidates the critical roles of CDK2 and CDK9 in cellular signaling and the mechanism by which CCT068127 exerts its anti-proliferative effects, making it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics.

Chemical Structure and Properties

CCT068127 is a novel trisubstituted purine with the chemical formula C19H27N7O. It was developed as a second-generation CDK inhibitor with improved characteristics over its predecessor, seliciclib (R-roscovitine).

-

Chemical Name: (αS,βR)-2-[[6-(pyridin-4-ylmethylamino)-9-(1-methylethyl)-9H-purin-2-yl]amino]-1-butanol

-

CAS Number: 660822-23-1

-

Molecular Formula: C19H27N7O

-

Molecular Weight: 369.47 g/mol

The chemical structure of CCT068127 is presented below: (2S,3R)-2-({9-isopropyl-6-[(pyridin-4-ylmethyl)amino]-9H-purin-2-yl}amino)butan-1-ol

Caption: Chemical structure of CCT068127.

Synthesis of CCT068127

The synthesis of CCT068127 has been described by Wilson et al. (2011). The following is a representative synthetic scheme and protocol based on the synthesis of related 6-pyridylmethylaminopurines.

Synthetic Scheme

The Ascent of CDK2/9 Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Among the CDK family, CDK2 and CDK9 have emerged as particularly crucial targets. CDK2, primarily in complex with Cyclin E and Cyclin A, is a key driver of the G1/S phase transition of the cell cycle.[1] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, is essential for the elongation phase of RNA polymerase II (Pol II) transcription.[2][3] The dual inhibition of CDK2 and CDK9 presents a compelling strategy to concomitantly halt cell proliferation and suppress the transcription of oncogenic survival proteins. This guide provides an in-depth technical overview of the discovery and development of CDK2/9 inhibitors, focusing on experimental protocols, quantitative data, and the intricate signaling pathways involved.

The Drug Discovery and Development Workflow

The journey of a CDK2/9 inhibitor from a laboratory concept to a potential clinical candidate follows a structured and rigorous workflow. This process is designed to identify potent and selective compounds while ensuring their safety and efficacy.

References

Cdk2-IN-9 datasheet and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with compounds identified as Cdk2-IN-9. It is important to note that the designation "this compound" refers to at least two distinct chemical entities with different structures and mechanisms of action. This guide will address both compounds, clearly differentiating between them to ensure clarity for research and development purposes.

Compound 1: this compound (A Bifunctional CDK2 Inhibitor and Molecular Glue)

This compound, also referred to as compound 24, is a potent agent with a dual mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3031561-92-6 | [1] |

| Molecular Formula | C21H24N8S | [1] |

| Molecular Weight | 420.53 g/mol | [1] |

| IC50 (CDK2/E) | 4 nM | [2] |

| Storage | 2 years at -20°C | [1] |

| Solubility | Information not publicly available | |

| Stability | Information not publicly available |

Biological Activity and Mechanism of Action

This compound (compound 24) is a bifunctional molecule that acts as both a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E and as a molecular glue.[3] Its primary mechanism involves:

-

Direct CDK2 Inhibition: It competitively binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby blocking cell cycle progression.

-

Molecular Glue Activity: It induces a novel interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[2] This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[2]

The degradation of Cyclin K leads to the inhibition of CDK12-mediated transcription, which in turn can induce apoptosis through the dephosphorylation of the Retinoblastoma protein (Rb) and the C-terminal domain of RNA Polymerase II.[2] Cellular studies have shown that treatment with this compound leads to the activation of caspases 3, 7, and 9, and a decrease in the levels of anti-apoptotic proteins such as Mcl-1 and XIAP.[2]

Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound (compound 24).

Caption: Dual mechanism of this compound (compound 24).

Compound 2: this compound (A Selective CDK2 Inhibitor)

This compound is a selective inhibitor of CDK2 with antiproliferative properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2919216-33-2 | |

| Molecular Formula | Not publicly available | |

| Molecular Weight | Not publicly available | |

| IC50 (CDK2) | 0.63 µM | [4] |

| Storage | Information not publicly available | |

| Solubility | Information not publicly available | |

| Stability | Information not publicly available |

Biological Activity and Mechanism of Action

This compound (from MedchemExpress) is a potent inhibitor of CDK2.[4] Its mechanism of action is centered on the direct inhibition of CDK2 kinase activity. By blocking CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, particularly through the G1/S and S/G2 checkpoints. This inhibition leads to cell cycle arrest in the S and G2/M phases, ultimately inducing apoptosis in cancer cells.[4] It has shown potential for the research of melanoma.[4]

Signaling Pathway

The following diagram illustrates the role of CDK2 in the G1/S transition and the effect of its inhibition by this compound.

Caption: Inhibition of G1/S transition by this compound.

Experimental Protocols

In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the in vitro potency (IC50) of a test compound against CDK2.

Materials:

-

Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

-

CDK2 substrate (e.g., Histone H1 or a specific peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of test compound dilution (or DMSO for control)

-

2 µL of a mixture of CDK2 enzyme and substrate in kinase assay buffer

-

-

Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow: CDK Inhibitor Evaluation

Caption: A typical workflow for the evaluation of a CDK inhibitor.

This guide provides a foundational understanding of the compounds known as this compound. Researchers should carefully note the CAS number to distinguish between these different molecules in their studies. Further investigation into the specific properties, such as solubility and stability, is recommended for detailed experimental design.

References

The Converging Roles of CDK2 and CDK9 in Cancer Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deregulation of the cell cycle is a fundamental hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of cell cycle progression and transcription. Among these, CDK2 and CDK9 have emerged as critical players in tumorigenesis, operating at distinct but interconnected points of the cancer cell cycle. CDK2, primarily activated by Cyclin E and Cyclin A, is a key driver of the G1/S phase transition and DNA replication. In contrast, CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote the transcription of essential pro-survival and anti-apoptotic genes. Their heightened activity in a multitude of cancers has made them attractive targets for therapeutic intervention. This in-depth technical guide delineates the core roles of CDK2 and CDK9 in the cancer cell cycle, summarizes quantitative data on their activity and inhibition, provides detailed experimental protocols for their study, and visualizes their intricate signaling pathways.

The Role of CDK2 in Propelling the Cancer Cell Cycle

Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme that governs the progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[1] In cancer, the regulatory mechanisms controlling CDK2 activity are often disrupted, leading to unchecked cell proliferation.

1.1. Mechanism of Action and Regulation

CDK2 activity is primarily regulated by its association with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases.[2] Activation of the CDK2/Cyclin complexes involves phosphorylation by the CDK-activating kinase (CAK).[2]

A key substrate of the CDK2/Cyclin E complex is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and further cell cycle progression.[3]

1.2. CDK2 in Cancer

Dysregulation of CDK2 activity is a frequent event in many cancers, often due to the overexpression of Cyclin E.[4] This leads to continuous phosphorylation of Rb, perpetual E2F activity, and uncontrolled entry into the S phase. Elevated CDK2 activity has been implicated in various malignancies, including breast, ovarian, lung, and pancreatic cancers.[5][6] Furthermore, CDK2 has been shown to play a role in cellular transformation induced by oncogenic pathways.[7]

CDK9: Fueling Cancer Cell Survival Through Transcriptional Control

While CDK2 directly drives cell cycle progression, Cyclin-dependent kinase 9 (CDK9) exerts its pro-cancerous effects through the regulation of transcription.[8][9] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[10]

2.1. Mechanism of Action and Regulation

The primary function of the CDK9/Cyclin T1 complex (P-TEFb) is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[10] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation.[10] Many of the genes regulated by CDK9 are critical for cancer cell survival and proliferation, including anti-apoptotic proteins like Mcl-1 and c-FLIP, and the oncogene MYC.[11][12]

2.2. CDK9 in Cancer

The activity of CDK9 is significantly upregulated in a wide variety of cancers, contributing to the overexpression of genes that promote proliferation, survival, and resistance to therapy.[9] Enhanced CDK9 activity is often associated with a poorer prognosis in many cancer types.[9] By ensuring a constant supply of short-lived pro-survival proteins, CDK9 allows cancer cells to evade apoptosis and continue their relentless division.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to CDK2 and CDK9 in the context of cancer.

Table 1: IC50 Values of Selected CDK2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| Roscovitine | Multiple Cell Lines | 15 (growth inhibition), 10 (cytotoxic) | [4] |

| AT7519 | HCT-116 | 0.044 | [14] |

| Milciclib (PHA-848125) | N/A | 0.003 | [14] |

| INX-315 | MKN1 (Gastric Carcinoma) | 0.044 | [15] |

| BLU-222 | Kuramochi, OVCAR-3, MDA-MB-157 | G1 arrest at various concentrations | [16] |

| CDK2i-4 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |

| CDK2i-5 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |

| CDK2i-6 | Multiple Cell Lines | Sub-nanomolar (biochemical) | [2] |

Table 2: IC50 Values of Selected CDK9 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| Flavopiridol | N/A | 10 | [14] |

| SNS-032 | Acute Myeloid Leukemia cell lines | 4 | [17] |

| Dinaciclib | N/A | 4 | [18] |

| AT7519 | Multiple Cell Lines | < 10 | [14] |

| BAY-1251152 | N/A | 4 | [17] |

| CDKI-73 | MCF-7, HCT-116 | 30 | [17] |

| Roniciclib (BAY 1000394) | Multiple Cell Lines | 5-25 | [18] |

| 21e | NSCLC cell lines | 11 | [19] |

Table 3: Expression of CDK2 and CDK9 in Various Cancers (Summary from TCGA and Human Protein Atlas)

| Cancer Type | CDK2 Expression | CDK9 Expression | Reference |

| Breast Cancer | Moderately stained in several cases | Differentially expressed in molecular subtypes | [3][20] |

| Colorectal Cancer | Weakly stained or negative in general | High expression in cancer tissues | [12][20] |

| Lung Cancer | Weakly stained or negative in general | High expression associated with poorer survival in some subsets | [12][20] |

| Ovarian Cancer | Moderately stained in some cases | Overexpressed | [20][21] |

| Melanoma | Moderate to strong staining | Overexpressed in many cell lines | [19][20] |

| Endometrial Cancer | N/A | Highly expressed, elevated in metastatic and recurrent tissue | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro Kinase Assay for CDK2 and CDK9

This protocol describes a general method for measuring the activity of CDK2 and CDK9 in vitro using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant active CDK2/Cyclin A or CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[23]

-

Substrate peptide (e.g., a derivative of Rb protein for CDK2, or a peptide containing the RNAPII CTD sequence for CDK9)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test inhibitors

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of the diluted enzyme solution to each well.[24]

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[24] The final ATP concentration should be close to the Km for the respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[23]

-

Stop the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.[23]

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

4.2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

Cancer cell lines

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[25]

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing, to a final concentration of approximately 1-5 x 10^6 cells/mL.[9]

-

Incubate the cells on ice for at least 30 minutes for fixation.[9] Cells can be stored at -20°C for several weeks.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet twice with PBS.[9]

-

Resuspend the cell pellet in PI staining solution.[26]

-

Incubate at room temperature for 15-30 minutes in the dark.[25]

-

Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and gate out doublets.[9][26]

-

Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

4.3. Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[27]

Materials:

-

Cancer cell lines

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells using the desired treatment. Include untreated cells as a negative control.

-

Harvest both adherent and floating cells.

-

Wash the cells once with cold PBS.[27]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

4.4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or chamber slides

-

TUNEL assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[7]

-

DNase I (for positive control)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[7]

-

For a positive control, treat a separate sample with DNase I to induce DNA strand breaks.

-

Wash the cells with PBS.

-

Equilibrate the cells in the equilibration buffer provided in the kit.

-

Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[28]

-

Stop the reaction by washing the cells.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

5.2. Experimental Workflows

Conclusion

CDK2 and CDK9 represent two critical and druggable nodes in the cancer cell cycle network. While CDK2 acts as a direct engine for cell cycle progression, CDK9 provides the transcriptional fuel that sustains cancer cell survival and proliferation. The distinct yet complementary roles of these two kinases offer a compelling rationale for their targeted inhibition in cancer therapy. The development of selective inhibitors for both CDK2 and CDK9 is a promising area of oncology research, with the potential for both single-agent and combination therapies to overcome resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to further elucidate the roles of CDK2 and CDK9 and to translate these findings into novel anticancer therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. g1therapeutics.com [g1therapeutics.com]

- 3. Expression and prognostic value of transcription-associated cyclin-dependent kinases in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. mdpi.com [mdpi.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Expression of CDK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. researchgate.net [researchgate.net]

- 24. promega.de [promega.de]

- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. bosterbio.com [bosterbio.com]

- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Anaphase Catastrophe Induction by CDK2/9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaphase catastrophe is a specialized form of mitotic catastrophe that leads to the apoptotic death of cancer cells characterized by supernumerary centrosomes. This process can be selectively induced by inhibiting Cyclin-Dependent Kinase 2 (CDK2), often in combination with CDK9 inhibition. This targeted approach offers a promising therapeutic window for treating aneuploid cancers, which frequently exhibit centrosome amplification. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and leverage anaphase catastrophe as a novel anti-cancer strategy.

The Core Mechanism: Inhibiting Centrosome Clustering

In normal mitotic division, a bipolar spindle forms from two centrosomes, ensuring the equal segregation of chromosomes into two daughter cells. However, many cancer cells possess more than two centrosomes (supernumerary centrosomes), a condition that should lead to multipolar divisions and cell death. To circumvent this, cancer cells have evolved mechanisms to cluster these extra centrosomes at the two spindle poles, enabling a pseudo-bipolar division and their survival.[1][2]

The inhibition of CDK2 has been identified as a key strategy to disrupt this centrosome clustering mechanism.[3][4] CDK2, in complex with cyclin E or cyclin A, phosphorylates several substrates involved in centrosome function and separation.[5] A critical substrate in the context of anaphase catastrophe is the centrosomal protein CP110.[6][7] Inhibition of CDK2-mediated phosphorylation of CP110 prevents the clustering of supernumerary centrosomes, forcing the cell to enter anaphase with a multipolar spindle. This leads to massive chromosome mis-segregation and ultimately triggers apoptosis in the daughter cells, a process termed anaphase catastrophe.[4][6][7]

While CDK2 is the primary driver of anaphase catastrophe, many potent small molecule inhibitors, such as CCT68127 and CYC065 (Fadraciclib), also target CDK9.[8][9][10][11] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcription by phosphorylating RNA Polymerase II.[12][13][14][15] The dual inhibition of CDK2 and CDK9 can have synergistic anti-cancer effects, as CDK9 inhibition can downregulate the expression of anti-apoptotic proteins, further sensitizing cancer cells to the consequences of anaphase catastrophe.[12]

Quantitative Data on Anaphase Catastrophe Induction

The following tables summarize the quantitative data from key preclinical studies on the induction of anaphase catastrophe by CDK2/9 inhibitors in various cancer cell lines.

Table 1: IC50 Values of CDK2/9 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Seliciclib (CYC202) | ED1 | Murine Lung Cancer | > 25 | [16] |

| LKR13 | Murine Lung Cancer | > 25 | [16] | |

| Lung Cancer Cell Lines (average) | Human Lung Cancer | ~15 | [17] | |

| CCT68127 | ED1 | Murine Lung Cancer | < 1 | [16] |

| LKR13 | Murine Lung Cancer | < 1 | [16] | |

| 393P | Murine Lung Cancer | < 1 | [16] | |

| Human Lung Cancer Cell Lines (robotic screen) | Human Lung Cancer | Varies (KRAS mutant more sensitive) | [2] | |

| CYC065 (Fadraciclib) | Uterine Serous Carcinoma (CCNE1-overexpressing) | Uterine Serous Carcinoma | 0.124 ± 0.058 | [10] |

| Uterine Serous Carcinoma (CCNE1-low) | Uterine Serous Carcinoma | 0.415 ± 0.118 | [10] | |

| OCI-AML3 | Acute Myeloid Leukemia | 0.44 ± 0.01 (72h) | [5] | |

| MOLM-13 | Acute Myeloid Leukemia | 0.25 ± 0.01 (72h) | [5] | |

| MV4-11 | Acute Myeloid Leukemia | 0.52 ± 0.01 (72h) | [5] | |

| Dinaciclib | Lung Cancer Cell Lines | Human Lung Cancer | 0.05 - 1.4 | [17] |

Table 2: Induction of Multipolar Anaphase by CDK2/9 Inhibitors

| Inhibitor | Concentration (µM) | Cell Line | Cancer Type | % Multipolar Anaphase (mean ± SD) | Reference |

| CCT68127 | 1 | ED1 | Murine Lung Cancer | 13.6 ± 3.7 | [16] |

| 1 | LKR13 | Murine Lung Cancer | Not specified | [16] | |

| 1 | A549 | Human Lung Cancer | 10.7 ± 1.0 | [16] | |

| 1 | Hop62 | Human Lung Cancer | 14.1 ± 3.6 | [16] | |

| CYC065 (Fadraciclib) | 0.5 | ED1 | Murine Lung Cancer | 19.3 ± 1.9 | [14] |

| 0.5 | Hop62 | Human Lung Cancer | 63.6 ± 4.5 | [14] | |

| Dinaciclib | Varies | ED1 | Murine Lung Cancer | Dose-dependent increase | [17][18] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of anaphase catastrophe.

Cell Culture and Drug Treatment

-

Cell Lines: Murine and human lung cancer cell lines (e.g., ED1, LKR13, 393P, A549, H522, H1703, Hop62, H2122) and immortalized epithelial cells (e.g., C10, Beas-2B) are commonly used.[8][16]

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Drug Preparation: CDK2/9 inhibitors (e.g., CCT68127, CYC065, seliciclib, dinaciclib) are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments. Vehicle controls with equivalent concentrations of DMSO are run in parallel.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of the CDK2/9 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Resazurin Assay:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add 20 µl of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[19]

-

Apoptosis Assay by Flow Cytometry

-

Seed cells in 6-well plates and treat with the CDK2/9 inhibitor or vehicle control.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are considered apoptotic.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with the CDK2/9 inhibitor or vehicle control for the desired time.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6][8][20][21]

Multipolar Anaphase and Centrosome Clustering Assay (Immunofluorescence)

-

Grow cells on coverslips in a 12-well plate and treat with the CDK2/9 inhibitor or vehicle control.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies against α-tubulin (for spindles) and γ-tubulin (for centrosomes) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantification:

-

Multipolar Anaphase: Score the percentage of anaphase cells (identified by condensed, separating chromosomes) that exhibit more than two spindle poles.[16]

-

Centrosome Clustering: In mitotic cells (identified by condensed chromosomes), count the number of γ-tubulin foci (centrosomes). Score the percentage of mitotic cells with more than two centrosomes that have them clustered into two distinct poles versus those with un-clustered, multiple poles.[22]

-

Immunoblotting

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against proteins of interest (e.g., CDK2, CDK9, p-Rb, Mcl-1, CP110) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique to quantify the expression and phosphorylation status of hundreds of proteins simultaneously.[3][23][24]

-

Sample Preparation:

-

Array Printing:

-

Serially dilute the protein lysates.

-

Print the lysates onto nitrocellulose-coated slides using a robotic arrayer. Each lysate is printed in multiple replicates.

-

-

Immunostaining:

-

Each slide (array) is incubated with a single specific primary antibody that targets a total protein or a post-translationally modified protein.

-

The primary antibody is detected using a labeled secondary antibody and a signal amplification system.

-

-

Scanning and Analysis:

-

Scan the slides to detect the signal intensity for each spot.

-

Quantify the spot intensities and normalize the data to account for variations in total protein amount.

-

The resulting data provides a comprehensive profile of protein expression and signaling pathway activation across different samples.

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in anaphase catastrophe induction by CDK2/9 inhibition.

Caption: Signaling pathway of CDK2 inhibition-induced anaphase catastrophe.

Caption: Experimental workflow for studying anaphase catastrophe.

Caption: Logical relationship of dual CDK2 and CDK9 inhibition.

Conclusion and Future Directions

The induction of anaphase catastrophe through the inhibition of CDK2, often in concert with CDK9, represents a highly promising and selective strategy for the treatment of aneuploid cancers. The data summarized in this guide demonstrate the potent anti-proliferative and pro-apoptotic effects of this approach in preclinical models of various cancers, particularly lung cancer. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate this phenomenon.

Future research should focus on several key areas. Firstly, the identification of robust biomarkers to predict which patients are most likely to respond to CDK2/9 inhibitors is crucial for the clinical translation of this strategy. The link between KRAS mutations and sensitivity to these inhibitors is a promising starting point.[4][16] Secondly, the exploration of combination therapies, for instance with taxanes, which also disrupt mitotic fidelity, could lead to synergistic anti-cancer effects and overcome potential resistance mechanisms.[4][17] Finally, the development of next-generation CDK2-selective inhibitors with improved potency and safety profiles will be essential for their successful clinical application. The continued investigation of anaphase catastrophe induction holds significant potential to deliver novel and effective therapies for a range of difficult-to-treat cancers.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]

- 4. TRIGGERING ANAPHASE CATASTROPHE TO COMBAT ANEUPLOID CANCERS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.lih.lu [researchportal.lih.lu]

- 9. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reverse Phase Protein Array Policies | BCM [bcm.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 21. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cigarette smoke condensate induces centrosome clustering in normal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]

Cdk2-IN-9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Potent Cyclin-Dependent Kinase 2 Inhibitor

Cdk2-IN-9 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This technical guide provides comprehensive information on this compound, including its vendors, purchasing details, biochemical properties, and its role in the CDK2 signaling pathway. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.

Vendor and Purchasing Information

This compound is available from several chemical suppliers catering to the research community. MedChemExpress is a primary vendor for this compound.

| Vendor | Catalog Number |

| MedChemExpress | HY-144811[1] |

While other major suppliers of biochemicals such as Cayman Chemical and Selleckchem offer a wide range of CDK2 inhibitors, their catalogs should be consulted for the most current availability of this compound.

Biochemical and Pharmacological Data

This compound is a small molecule inhibitor with a reported IC50 of 0.63 µM for CDK2.[2] Its activity is primarily directed at the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IC50 | 0.63 µM[2] |

| Molecular Formula | C₂₀H₂₁N₅O₂S |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 2246956-84-1 |

Solubility and Storage:

-

Storage of solid compound: Recommended storage at -20°C for long-term stability.

-

Storage of stock solutions: For solutions in DMSO, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

-

Solubility: Solubility information should be obtained from the vendor's technical data sheet. For similar compounds, DMSO is a common solvent for creating stock solutions.[5][6]

The Cdk2 Signaling Pathway and Mechanism of Action

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.

The activation of the Cdk2/Cyclin E complex is a critical step for entry into the S phase. This complex phosphorylates several key substrates, including the retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

Subsequently, the Cdk2/Cyclin A complex is important for the progression through the S phase and the initiation of DNA replication. This compound exerts its effect by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest at the G1/S and G2/M phases. This inhibition of cell cycle progression can ultimately induce apoptosis (programmed cell death), making this compound a compound of interest for cancer research, particularly in melanoma.[2]

Diagram 1: Simplified Cdk2 Signaling Pathway

Caption: A simplified diagram of the Cdk2 signaling pathway.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following are general methodologies for key experiments to assess its biological effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells of interest (e.g., melanoma cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method to detect apoptosis by flow cytometry.

-

Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the determination of the cell cycle phase distribution.

-

Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 2: General Experimental Workflow

Caption: A general workflow for studying the effects of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be requested from the vendor. However, based on general laboratory safety practices for similar chemical compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive starting point for researchers and drug development professionals working with this compound. For the most accurate and up-to-date information, always refer to the product-specific documentation provided by the vendor.

References

Methodological & Application

Application Notes and Protocols for Cdk2-IN-9: A Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][2] Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and DNA replication.[3][4][5] This makes CDK2 an attractive target for cancer therapy.[1][3] While a specific inhibitor termed "Cdk2-IN-9" is not prominently documented in the reviewed literature, this document outlines a comprehensive cell-based assay protocol applicable to potent CDK2 and CDK9 inhibitors, such as CYC065, which has demonstrated anti-neoplastic activity in various cancer models.[6] The inhibition of both CDK2 and CDK9 can lead to "anaphase catastrophe" in cancer cells, a mechanism that involves multipolar cell division and subsequent apoptotic death, making dual inhibitors a promising therapeutic strategy.[6]

This document provides detailed methodologies for assessing the efficacy of CDK2/9 inhibitors in a cell-based setting, methods for data analysis, and a summary of expected outcomes based on published data for similar compounds.

Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E/A complex in cell cycle progression. CDK2 activation leads to the phosphorylation of retinoblastoma protein (Rb), which in turn releases the transcription factor E2F to promote the expression of genes required for S-phase entry. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is critical for transcriptional elongation.[7][8] Dual inhibition of CDK2 and CDK9 disrupts both cell cycle progression and transcription, leading to cell death.

Caption: CDK2 and CDK9 signaling pathways and points of inhibition.

Experimental Protocols

This section details a representative cell-based assay protocol to determine the anti-proliferative activity of a Cdk2/9 inhibitor.

Cell Lines and Culture

A variety of cancer cell lines can be utilized, including but not limited to human lung cancer (e.g., H522, H1299, A549), colon cancer (e.g., DLD1, HCT116), and pancreatic cancer (e.g., PSN1, AsPC1) cell lines.[6] Cells should be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified incubator with 5% CO2.[6]

Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Selected cancer cell lines

-

This compound compound (e.g., CYC065)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them at an optimized density in 96-well plates in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar. Add the diluted compound or DMSO (vehicle control) to the respective wells.

-

Incubation: Incubate the plates for 48 to 72 hours.[6]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based proliferation assay.

Caption: General workflow for a cell-based proliferation assay.

Data Presentation

The anti-proliferative activity of CDK2/9 inhibitors is typically summarized by their IC50 values across various cell lines. The table below presents representative data for the CDK2/9 inhibitor CYC065 and other CDK inhibitors from the literature.

| Compound | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |

| CYC065 | CDK2/9 | Lung Cancer | Proliferation | 0.31 | [6] |

| Seliciclib | CDK2/7/9 | Cancer Cells | Proliferation | 13.3 | [6] |

| CCT068127 | CDK2/9 | T24 (Bladder Cancer) | CCK-8 | ~1 | [9] |

| CCT068127 | CDK2/9 | Hela (Cervical Cancer) | CCK-8 | ~1 | [9] |

| Compound 9a | CDK2/9 | HeLa | Not Specified | 1.630 (CDK2), 0.262 (CDK9) | [10] |

| Compound 14g | CDK2/9 | HeLa | Not Specified | 0.460 (CDK2) | [10] |

| AT-7519 | Pan-CDK | HCT-116 | Proliferation | 0.04 - 0.94 | [11] |

Conclusion

The provided protocol offers a robust framework for evaluating the cell-based activity of CDK2/9 inhibitors. By employing standard proliferation assays, researchers can effectively determine the potency of novel compounds and advance the development of targeted cancer therapeutics. The induction of anaphase catastrophe by dual CDK2 and CDK9 inhibition represents a promising avenue for treating various malignancies.[6]

References

- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 8. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Cdk2-IN-9 in Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Cdk2-IN-9 and other dual CDK2/9 inhibitors in colorectal cancer (CRC) cell lines. The information compiled from recent studies offers insights into the mechanism of action, experimental protocols, and expected outcomes, serving as a valuable resource for researchers in oncology and drug development.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer.[1] In colorectal cancer, the aberrant activity of CDK2 and CDK9 has been identified as a promising therapeutic target.[2][3] Dual inhibition of CDK2 and CDK9 has demonstrated synergistic anti-tumor effects in CRC models, leading to cell cycle arrest, a unique form of mitotic cell death known as anaphase catastrophe, and apoptosis.[2][4][5] This approach has shown efficacy even in CRC models resistant to standard-of-care agents.[2]

Mechanism of Action: Dual Inhibition of CDK2 and CDK9

The therapeutic strategy of targeting both CDK2 and CDK9 in colorectal cancer stems from their distinct yet complementary roles in cancer cell proliferation and survival.

-

CDK2 Inhibition and Anaphase Catastrophe: CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and DNA replication.[6][7] In cancer cells, which often possess an abnormal number of centrosomes (supernumerary centrosomes), CDK2 inhibition prevents the clustering of these centrosomes into a bipolar spindle during mitosis.[2] This leads to multipolar cell division and subsequent apoptotic cell death, a process termed anaphase catastrophe.[2][4] This mechanism preferentially affects aneuploid cancer cells while sparing normal cells.[4]

-

CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[8] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.[9][10]

The combined inhibition of CDK2 and CDK9 thus delivers a potent two-pronged attack on colorectal cancer cells: disrupting cell division through the induction of anaphase catastrophe and promoting apoptosis by inhibiting the transcription of key survival factors.[2][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various CDK inhibitors in patient-derived colorectal cancer cell lines. This data highlights the superior potency of dual CDK1/2/9 inhibitors compared to single-target agents.

Table 1: IC50 Values of CDK Inhibitors in Patient-Derived Colorectal Cancer Cell Lines [2]

| Cell Line | AZD5438 (CDK1/2/9 inhibitor) IC50 | RO-3306 (CDK1 inhibitor) IC50 | CVT-313 (CDK2 inhibitor) IC50 | LDC000067 (CDK9 inhibitor) IC50 |

| CRC057 | 110 nM | >10 µM | 7.6 µM | 1.7 µM |

| CRC119 | 110 nM | >10 µM | >10 µM | >10 µM |

| CRC16-159 | 1.2 µM | >10 µM | >10 µM | >10 µM |

| CRC240 | Not Reported | Not Reported | Not Reported | Not Reported |

| CRC247 | Not Reported | Not Reported | Not Reported | Not Reported |

| CRC405 | 3.0 µM | >10 µM | >10 µM | >10 µM |

Note: The study demonstrated that the IC50 values for AZD5438 were significantly lower than those for the single-target inhibitors (p<0.001), indicating greater efficacy.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound and other CDK2/9 inhibitors on colorectal cancer cell lines.

Cell Culture and Drug Treatment

This protocol outlines the basic steps for maintaining colorectal cancer cell lines and treating them with CDK inhibitors.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29, or patient-derived lines)[6][11]

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CDK2/9 inhibitor (e.g., this compound, CYC065/Fadraciclib, CCT068127)[4][9][12]

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks, plates, and other standard laboratory equipment

Protocol:

-

Culture colorectal cancer cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow the cells to adhere overnight.

-

Prepare stock solutions of the CDK2/9 inhibitor in DMSO.

-

Dilute the inhibitor to the desired final concentrations in fresh culture medium.

-

Replace the existing medium with the medium containing the inhibitor or vehicle control.

-

Incubate the cells for the specified duration of the experiment (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of CDK2/9 inhibition on cell proliferation and viability.

Materials:

-

Cells treated as described in Protocol 1 in a 96-well plate

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay)

-

Microplate reader

Protocol (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CDK2/9 inhibition on cell cycle distribution.[5][13]

Materials:

-

Cells treated as described in Protocol 1 in 6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. A significant increase in the G2/M phase population is expected following dual CDK2/9 inhibition.[2]

Immunofluorescence for Anaphase Catastrophe

This protocol visualizes the induction of anaphase catastrophe in treated cells.[5][13]

Materials:

-

Cells grown and treated on coverslips in 24-well plates

-

4% paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize mitotic spindles)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

After treatment, wash the cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-